molecular formula C12H18ClNO2S B14410795 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-ethoxyethyl)acetamide CAS No. 87674-66-6

2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-ethoxyethyl)acetamide

Cat. No.: B14410795
CAS No.: 87674-66-6
M. Wt: 275.80 g/mol
InChI Key: WXWCTPOGLGZTAA-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-ethoxyethyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro group, a thiophene ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-ethoxyethyl)acetamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of appropriate starting materials under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The acetamide moiety can be introduced through the reaction of an amine with acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the thiophene ring with the acetamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated products or other reduced derivatives.

    Substitution: Compounds with new functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-ethoxyethyl)acetamide may have various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration as a potential pharmaceutical agent with specific biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-ethoxyethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2,4-dimethylphenyl)-N-(2-ethoxyethyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.

Uniqueness

2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-ethoxyethyl)acetamide is unique due to the presence of the thiophene ring, which can impart specific electronic and steric properties. The ethoxyethyl group may also influence its solubility and reactivity compared to similar compounds.

Properties

CAS No.

87674-66-6

Molecular Formula

C12H18ClNO2S

Molecular Weight

275.80 g/mol

IUPAC Name

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-ethoxyethyl)acetamide

InChI

InChI=1S/C12H18ClNO2S/c1-4-16-6-5-14(11(15)7-13)12-9(2)8-17-10(12)3/h8H,4-7H2,1-3H3

InChI Key

WXWCTPOGLGZTAA-UHFFFAOYSA-N

Canonical SMILES

CCOCCN(C1=C(SC=C1C)C)C(=O)CCl

Origin of Product

United States

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